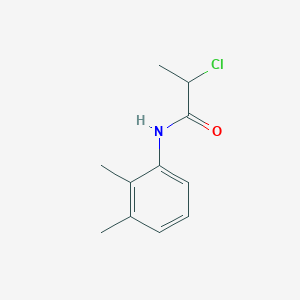

2-chloro-N-(2,3-dimethylphenyl)propanamide

Description

Contextualization of the Propanamide Class within Contemporary Organic Chemistry

Propanamides are a class of organic compounds characterized by an amide functional group attached to a three-carbon propyl chain. fiveable.me They are the amides of propanoic acid. wikipedia.org In the broader field of organic chemistry, amides are recognized as fundamentally important, in part because the amide bond forms the backbone of proteins in biological systems. libretexts.org

The synthesis of propanamides is often achieved through the condensation reaction between propanoic acid and ammonia (B1221849) or an amine, a process that highlights their direct connection to both carboxylic acids and amines. fiveable.me This accessibility makes them valuable as intermediates in organic synthesis. fiveable.me Researchers utilize the propanamide structure as a building block for constructing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. fiveable.meontosight.ai The reactivity of the amide group, while generally lower than that of other carboxylic acid derivatives, allows for specific chemical transformations, making propanamides versatile scaffolds in synthetic chemistry. libretexts.org

Significance of Chloro-Substituted Amide Structures in Chemical and Biological Domains

The incorporation of a chlorine atom into an amide structure, creating a chloro-substituted amide, significantly influences the molecule's chemical and physical properties. The presence of a halogen can alter a compound's reactivity and potential for biological activity. ontosight.ai In synthetic chemistry, chloro-substituted compounds are valuable intermediates; the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, providing a site for further molecular functionalization. researchgate.netacs.org This reactivity is a key tool for chemists to build complex molecular architectures.

In the biological domain, the introduction of a chlorine atom can impact how a molecule interacts with biological targets like enzymes or receptors. ontosight.ai This is a common strategy in medicinal chemistry to enhance the efficacy or modify the properties of a potential drug molecule. Research into chloro-substituted acetamides, a related class, has revealed their potential as bioactive agents, with studies exploring their use as antimicrobial, antifungal, and herbicidal agents. ijpsr.info The specific position of the chlorine atom on the carbon chain is crucial, as it dictates the electronic and steric environment of the molecule, thereby fine-tuning its reactivity and biological function.

Overview of Current Research Trends Pertaining to N-(2,3-dimethylphenyl)propanamide Derivatives

Research into derivatives of N-aryl amides, including the N-(2,3-dimethylphenyl)propanamide family, spans several key areas of chemical science. A significant trend involves the design and synthesis of these compounds as potential bioactive agents. The dimethylphenyl scaffold, for instance, is a structural feature found in various compounds investigated for antimicrobial activity against a range of microorganisms. mdpi.com Scientists are exploring how modifications to the amide structure, including different substituents on the phenyl ring, can lead to the development of new candidates to combat antibiotic-resistant pathogens. mdpi.com

Another area of active research is in the field of materials science and solid-state chemistry. The crystal structures of N-phenylacetamide derivatives, including those with dimethyl substitutions, are studied to understand the intermolecular forces that govern their solid-state packing. nih.gov Investigations into hydrogen bonding, halogen bonding, and other weak interactions provide insight into the material's properties. nih.gov

Furthermore, in the agrochemical sector, there is ongoing interest in developing novel fungicides and herbicides. The synthesis of various N-aryl amide derivatives is a common strategy, with researchers designing molecules that can effectively control plant diseases. For example, derivatives of N-(thiophen-2-yl) nicotinamide (B372718) have been synthesized and tested for their fungicidal activity, demonstrating the potential of this broad class of compounds in agricultural applications. mdpi.com

Chemical Compound Data

Below are interactive tables detailing the properties of 2-chloro-N-(2,3-dimethylphenyl)propanamide.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 400755-54-6 bldpharm.com |

| Molecular Formula | C11H14ClNO scbt.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide nih.gov |

| N-(thiophen-2-yl) nicotinamide mdpi.com |

| Propanoic acid |

| Propanamide |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCIFFJGMDXANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Chloro N 2,3 Dimethylphenyl Propanamide

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.org For 2-chloro-N-(2,3-dimethylphenyl)propanamide, the most logical disconnection is at the amide bond (C-N), as this is one of the most common and reliable bond-forming reactions in organic chemistry.

This disconnection, known as a "C-N disconnection," breaks the target molecule into two key synthons: an acyl cation synthon and an aniline-derived nucleophilic synthon. The corresponding synthetic equivalents for these synthons are 2-chloropropionyl chloride and 2,3-dimethylaniline (B142581), respectively.

Key Precursors:

2,3-Dimethylaniline: This aromatic amine serves as the nucleophilic component. It is a commercially available liquid used as a building block in the synthesis of various organic materials. merckmillipore.com

2-Chloropropionyl chloride: This is a reactive acyl chloride that acts as the electrophilic component, providing the propanamide backbone and the chloro-substituent. chemicalbook.com It is typically synthesized via the chlorination of propionyl chloride.

Exploration of Established and Novel Synthetic Routes for the Propanamide Core

The formation of the propanamide core of this compound is centered on the creation of the amide bond.

Amidation Reactions and Coupling Chemistries

The most direct and established method for synthesizing N-aryl amides is the reaction of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. researchgate.netijpsr.info This reaction is a nucleophilic acyl substitution where the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The reaction typically proceeds rapidly at room temperature and often includes a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

A closely related analogue, 2-chloro-N-(p-tolyl)propanamide, is synthesized by adding 2-chloropropionyl chloride to a solution of p-toluidine (B81030) and sodium hydroxide (B78521) in a biphasic system of ethyl acetate (B1210297) and water. nih.govnih.gov This method, using an inorganic base in a two-phase system, is an effective alternative to using tertiary amines in a single organic phase.

While the acyl chloride route is common, other methods for amide bond formation exist. These often involve "coupling agents" that activate the carboxylic acid (2-chloropropanoic acid in this case) to facilitate reaction with the amine.

Halogenation Procedures for Chloro-Substitution

The chlorine atom on the propanamide backbone is introduced prior to the amidation step by halogenating a three-carbon precursor. Halogenation is a chemical reaction that introduces one or more halogen atoms into a compound. wikipedia.orgkhanacademy.org

The synthesis of the key precursor, 2-chloropropionyl chloride, is a prime example of this procedure. Industrial methods often involve the direct chlorination of propionic acid or propionyl chloride. This reaction is typically a free-radical halogenation, where a C-H bond on the alpha-carbon (the carbon adjacent to the carbonyl group) is replaced by a C-Cl bond. wikipedia.org Thionyl chloride (SOCl₂) is a common reagent used for this transformation, as it can convert a carboxylic acid into an acyl chloride and can also be involved in chlorination reactions.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure this compound

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). For many applications, particularly in pharmacology, it is crucial to obtain a single enantiomer. This can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric Synthesis from Chiral Precursors: A prevalent strategy is to start with an enantiomerically pure precursor. Optically active lactic acid (L- or D-lactic acid) is an ideal starting material. Lactic acid can be converted into the corresponding enantiomerically pure 2-chloropropionyl chloride. For instance, a patented method describes generating optically active 2-chloropropionyl chloride by reacting optically active lactic acid with an acylating agent in the presence of a catalyst like pyridine. google.compatsnap.com Another detailed synthesis involves a three-step process: converting L-methyl lactate (B86563) to D-methyl-2-chloropropionate using thionyl chloride and pyridine, followed by hydrolysis to D-2-chloropropionic acid, and finally reaction with thionyl chloride to yield D-2-chloropropionyl chloride. google.com Using this enantiomerically pure acyl chloride in the amidation reaction with 2,3-dimethylaniline would yield the corresponding single enantiomer of the final product.

Enzymatic and Catalytic Methods: Modern synthetic chemistry employs enzymes and chiral catalysts to achieve high enantioselectivity. Photoenzymatic hydroalkylation of olefins has been shown to be a viable method for the asymmetric synthesis of α-chloroamides. nih.gov While not demonstrated specifically for the title compound, this approach represents a novel strategy where an enzyme, guided by light, could catalyze the formation of the chiral center with high enantiomeric excess.

Chiral Resolution: If a racemic mixture (a 50:50 mix of both enantiomers) is synthesized, it can be separated through chiral resolution. This often involves reacting the racemic amide with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. After separation, the resolving agent is removed to yield the individual, pure enantiomers.

Systematic Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity or chemical properties. mdpi.com This knowledge is critical for optimizing a lead compound in fields like medicinal chemistry and materials science.

Modifications and Substituent Variations on the Propanamide Backbone

For this compound, SAR studies would focus on altering the propanamide portion of the molecule while keeping the N-(2,3-dimethylphenyl) group constant.

Alpha-Substituent Modification:

Halogen Variation: The chlorine atom is a key feature. Replacing it with other halogens (Fluorine, Bromine, Iodine) would modulate the compound's lipophilicity, steric profile, and electronic properties. The C-X bond strength decreases down the group (F > Cl > Br > I), which can influence reactivity and metabolic stability. mt.com

Alkyl Chain Length: The methyl group on the propanamide backbone (C3 of the acyl chain) can be replaced with other alkyl groups (e.g., ethyl, propyl). This would alter the steric bulk and lipophilicity in the vicinity of the amide bond, potentially impacting how the molecule interacts with biological targets. Studies on other propanamide antagonists have shown that even small changes, like adding another methyl group at the alpha-position, can lead to a dramatic loss in receptor activity, highlighting the importance of this position for stereospecific interactions. nih.gov

Backbone Scaffolding:

Cyclopropyl (B3062369) Analogues: Replacing the Cα-methyl and Cα-hydrogen with a cyclopropyl ring is a common strategy in medicinal chemistry. This introduces conformational rigidity and can alter the molecule's metabolic profile. In some SAR studies of propanamides, cyclopropyl amides have been investigated as ligands. nih.gov

These systematic modifications allow researchers to map the structural requirements for a desired activity, providing a rational basis for the design of new and improved compounds.

Functional Group Transformations on the 2,3-Dimethylphenyl Moiety

The 2,3-dimethylphenyl moiety of this compound offers several avenues for functional group transformations, primarily involving the aromatic ring and the two methyl substituents. The reactivity of this portion of the molecule is influenced by the electronic effects of the amide group and the methyl groups, as well as steric considerations.

The electron-donating nature of the methyl groups increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic substitution. The amide group, while having a nitrogen with a lone pair that can donate into the ring, can also be electron-wthdrawing through resonance, and its bulky nature, coupled with the ortho-methyl group, can provide significant steric hindrance, directing incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution reactions are expected to occur on the phenyl ring. The directing effects of the amide and the two methyl groups will govern the regioselectivity of these reactions. The amide group is an ortho-, para-director, as are the methyl groups. Given the substitution pattern, the most likely positions for electrophilic attack are the 4-, 5-, and 6-positions of the phenyl ring. Steric hindrance from the propanamide side chain and the existing methyl groups will play a significant role in determining the final product distribution.

Halogenation: The introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring can be achieved using various halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) in a suitable solvent could lead to bromination of the ring. More specialized methods, such as oxidative halodeboronation, have been developed for the regioselective ortho-halogenation of N-aryl amides, which could potentially be adapted. nih.gov

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group would likely be introduced at the positions least sterically hindered and most electronically activated.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could be employed to introduce alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating amide group might require harsh reaction conditions.

Oxidation of Methyl Groups:

The two methyl groups on the phenyl ring are susceptible to oxidation to introduce new functional groups.

Oxidation to Carboxylic Acids: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. It is possible to achieve selective oxidation of one or both methyl groups depending on the reaction conditions. Another method involves the use of N-bromosuccinimide (NBS) under photoirradiation, which can directly oxidize an aromatic methyl group to a carboxylic acid. researchgate.net

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom on the methyl group, which can then be further functionalized through nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Expected Product(s) | Notes |

| Aromatic Bromination | N-Bromosuccinimide (NBS), CCl₄, light | Bromo-2-chloro-N-(2,3-dimethylphenyl)propanamide | Substitution pattern on the ring will depend on steric and electronic factors. |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-2-chloro-N-(2,3-dimethylphenyl)propanamide | Position of nitration is directed by existing substituents. |

| Methyl Group Oxidation | KMnO₄, heat | Carboxy-2-chloro-N-(2,3-dimethylphenyl)propanamide | One or both methyl groups can be oxidized. |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 2-chloro-N-(2-(bromomethyl)-3-methylphenyl)propanamide and/or 2-chloro-N-(3-(bromomethyl)-2-methylphenyl)propanamide | Selective bromination of one methyl group can be challenging. |

Reactivity and Functionalization of the Chlorine Atom

The chlorine atom in this compound is located at the α-position to the carbonyl group of the amide. This position makes it highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom electrophilic and facilitating the departure of the chloride ion as a leaving group. These reactions typically proceed through an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. nih.gov

The chemical reactivity of N-aryl 2-chloroacetamides, and by extension this compound, is largely characterized by the facile replacement of the chlorine atom by a variety of nucleophiles. researchgate.net

Substitution with Oxygen Nucleophiles:

Oxygen-containing nucleophiles such as alkoxides, phenoxides, and carboxylates can displace the chlorine atom to form α-alkoxy, α-phenoxy, and α-acyloxy amides, respectively.

Reaction with Alkoxides: Treatment with sodium alkoxides (NaOR) in an appropriate solvent like ethanol (B145695) or THF would yield the corresponding α-alkoxy amide.

Reaction with Phenoxides: Similarly, reaction with sodium phenoxide (NaOPh) would result in the formation of an α-phenoxy amide.

Substitution with Nitrogen Nucleophiles:

A wide range of nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, can react with this compound.

Amination: Reaction with ammonia or primary/secondary amines leads to the formation of α-amino amides. These products are derivatives of amino acids. nih.gov

Reaction with Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to an amino group or used in cycloaddition reactions. nih.gov

Substitution with Sulfur Nucleophiles:

Sulfur nucleophiles are generally excellent nucleophiles and react readily with α-chloro amides. chemistrysteps.com

Reaction with Thiols: Thiols (RSH) in the presence of a base, or their corresponding thiolates (RS⁻), will displace the chloride to form α-thioether amides.

Reaction with Thioacetate (B1230152): Potassium thioacetate can be used to introduce a thioacetyl group, which can then be hydrolyzed to the corresponding thiol.

The versatility of these nucleophilic substitution reactions allows for the synthesis of a diverse array of derivatives of this compound, which can serve as building blocks for more complex molecules, including various heterocyclic systems through subsequent intramolecular cyclization reactions. researchgate.net

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Oxygen Nucleophiles | |||

| Alkoxide | Sodium ethoxide (NaOEt) | α-Ethoxy amide | Intermediate for further synthesis |

| Phenoxide | Sodium phenoxide (NaOPh) | α-Phenoxy amide | Synthesis of aryloxyacetic acid analogues |

| Carboxylate | Sodium acetate (NaOAc) | α-Acetoxy amide | Precursor to α-hydroxy amides |

| Nitrogen Nucleophiles | |||

| Amine | Diethylamine (Et₂NH) | α-Amino amide | Synthesis of amino acid derivatives |

| Azide | Sodium azide (NaN₃) | α-Azido amide | Precursor to α-amino amides, triazoles |

| Sulfur Nucleophiles | |||

| Thiolate | Sodium thiophenoxide (NaSPh) | α-Thioether amide | Synthesis of sulfur-containing compounds |

| Thioacetate | Potassium thioacetate (KSAc) | α-Thioacetyl amide | Precursor to α-thiol amides |

Advanced Spectroscopic and Structural Characterization of 2 Chloro N 2,3 Dimethylphenyl Propanamide and Its Analogues

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound, which are specific to its structure, bond strengths, and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-chloro-N-(2,3-dimethylphenyl)propanamide, the key functional groups are the secondary amide, the aromatic ring, and the alkyl halide.

The analysis of analogous compounds, such as N-phenylpropanamide and various N-(dimethylphenyl)-amides, allows for the confident assignment of the expected absorption bands. researchgate.netresearchgate.netresearchgate.net The most characteristic vibrations are associated with the amide linkage (-CONH-). A strong absorption band, known as the Amide I band (primarily C=O stretching), is expected to appear in the region of 1650-1680 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears around 1530-1550 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to be a sharp, single peak around 3250-3300 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will appear just below this value (approx. 2850-2980 cm⁻¹). The C-Cl stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3280 | Medium-Strong | N-H Stretch | Secondary Amide |

| ~3050 | Medium | Aromatic C-H Stretch | Phenyl Ring |

| ~2970 | Medium | Aliphatic C-H Stretch | -CH(Cl)CH₃, -CH₃ |

| ~1665 | Strong | Amide I (C=O Stretch) | Secondary Amide |

| ~1540 | Medium-Strong | Amide II (N-H Bend, C-N Stretch) | Secondary Amide |

| ~1470 | Medium | Aromatic C=C Stretch | Phenyl Ring |

| ~750 | Medium | C-Cl Stretch | Alkyl Halide |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering monochromatic laser light off a molecule and analyzing the frequency shifts of the scattered light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. thermofisher.com

For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric C=C stretching of the phenyl ring should give a strong band around 1600 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The C=O stretch of the amide group, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the C-C backbone and C-Cl bonds may show more prominent signals in the Raman spectrum compared to the IR spectrum, aiding in a more complete vibrational assignment. researchgate.netresearchgate.net

Table 2: Predicted FT-Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3055 | Strong | Aromatic C-H Stretch | Phenyl Ring |

| ~2975 | Strong | Aliphatic C-H Stretch | -CH(Cl)CH₃, -CH₃ |

| ~1605 | Strong | Aromatic Ring Breathing | Phenyl Ring |

| ~1670 | Weak-Medium | Amide I (C=O Stretch) | Secondary Amide |

| ~1380 | Medium | CH₃ Bending | Methyl Groups |

| ~755 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The spectrum for this compound is expected to show distinct signals for the amide proton, the aromatic protons, the methine proton, and the methyl protons.

Amide Proton (N-H): A broad singlet is expected, typically downfield (around 8.0-9.0 ppm), due to its attachment to the electronegative nitrogen atom.

Aromatic Protons: The 2,3-dimethylphenyl group has three protons on the aromatic ring. Due to their different positions relative to the amide and methyl groups, they will appear as distinct signals, likely multiplets, in the aromatic region (7.0-7.5 ppm).

Methine Proton (-CH(Cl)-): This proton is adjacent to the chlorine atom and the carbonyl group, both of which are electron-withdrawing. This will cause its signal to shift downfield. It is coupled to the three protons of the adjacent methyl group, so it will appear as a quartet.

Propanamide Methyl Protons (-CH-CH₃): These three protons are coupled to the single methine proton, resulting in a doublet signal.

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are in different environments (ortho and meta to the amide linkage) and are expected to appear as two distinct singlets in the upfield region (around 2.1-2.4 ppm).

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | s (broad) | 1H | N-H |

| ~7.1-7.4 | m | 3H | Ar-H |

| ~4.6 | q | 1H | -CH(Cl)- |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.7 | d | 3H | -CH-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, which has 11 carbon atoms, 11 distinct signals are expected in the ¹³C NMR spectrum, assuming no accidental overlap.

Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the range of 165-175 ppm. docbrown.info

Aromatic Carbons: The six carbons of the phenyl ring will have signals in the typical aromatic region of 110-140 ppm. The carbons directly attached to the nitrogen and methyl groups will have distinct chemical shifts from the others.

Methine Carbon (-CH(Cl)-): The carbon atom bonded to the chlorine will be significantly deshielded and is expected around 50-60 ppm.

Methyl Carbons (-CH₃): The three methyl carbons (one on the propanamide chain and two on the aromatic ring) will be the most shielded and will appear upfield, typically between 15-25 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C=O |

| ~125-138 | Ar-C |

| ~55 | -CH(Cl)- |

| ~20 | -CH-CH₃ |

| ~15-20 | Ar-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methine proton (-CH(Cl)-) quartet and the methyl proton (-CH-CH₃) doublet, confirming the propanamide fragment. Correlations between the aromatic protons would also help to assign their specific positions on the ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). wikipedia.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the doublet at ~1.7 ppm would show a cross-peak to the methyl carbon signal at ~20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O).

The aromatic methyl protons showing correlations to the quaternary and protonated carbons of the aromatic ring.

The methine proton (-CH(Cl)-) showing a correlation to the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of an exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M•+) and numerous fragment ions, creating a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₁₁H₁₄ClNO), the molecular ion peak would be expected at a nominal mass of m/z 211. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M•+) and a smaller peak at M+2 for the ³⁷Cl isotope in an approximate 3:1 ratio of intensity.

The fragmentation of N-aryl amides under EI-MS is well-documented and typically involves cleavage of the amide bond. nih.govunl.pt The primary fragmentation pathways anticipated for this compound are:

α-Cleavage: Scission of the bond between the carbonyl carbon and the adjacent chlorinated carbon. This would result in the formation of a resonance-stabilized acylium ion.

N-CO Bond Cleavage: A common fragmentation for amides, leading to the loss of the neutral amine or the formation of an acylium cation. nih.govrsc.org This cleavage would yield a 2-chloropropanoyl cation and a 2,3-dimethylaniline (B142581) radical cation.

McLafferty Rearrangement: While more common in aliphatic amides with longer chains, this rearrangement cannot be entirely ruled out but is less probable as a primary pathway here. libretexts.org

Based on these principles, a predicted fragmentation pattern is detailed in the table below.

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 211/213 | [C₁₁H₁₄ClNO]•+ | Molecular Ion (M•+) |

| 121 | [C₈H₁₁N]•+ | Cleavage of the N-CO bond, formation of 2,3-dimethylaniline radical cation. |

| 91 | [C₇H₇]+ | Loss of CH₂N from the m/z 121 fragment, formation of tropylium (B1234903) ion. |

| 91/93 | [C₃H₄ClO]+ | Cleavage of the N-CO bond, formation of 2-chloropropanoyl cation. |

| 176 | [C₁₁H₁₄NO]+ | Loss of Cl• radical from the molecular ion. |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides definitive information about the spatial arrangement of atoms within a crystal lattice. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the elucidation of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not available, analysis of closely related structures, such as N-(2,3-Dimethylphenyl)-2-methylbenzamide and 2-chloro-N-(2,3-dimethylphenyl)benzamide, provides a strong basis for predicting its solid-state architecture. nih.govresearchgate.net

Crystallographic Parameters and Unit Cell Characterization

Based on analogues, the compound is expected to crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). nih.govnih.gov The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The predicted crystallographic parameters, modeled after the closely related N-(2,3-Dimethylphenyl)-2-methylbenzamide, are presented below. nih.gov

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~5.8 |

| b (Å) | ~4.9 |

| c (Å) | ~23.2 |

| β (°) | ~94.2 |

| Volume (ų) | ~661 |

| Z | 2 or 4 |

Analysis of Intramolecular Conformations and Torsion Angles

The conformation of the molecule is defined by its torsion angles, which describe the rotation around single bonds. A key feature in N-aryl amides is the relative orientation of the phenyl ring and the amide plane.

In related structures like N-(2,3-Dimethylphenyl)-2-methylbenzamide, the central amide core (–NH–C(=O)–) is significantly twisted out of the planes of both aromatic rings. nih.gov The dihedral angle between the 2,3-dimethylphenyl ring and the amide plane is expected to be substantial, likely in the range of 40-60°. This twist is a result of steric hindrance between the ortho-methyl group on the phenyl ring and the substituents on the amide group. The N-H and C=O bonds within the amide linkage typically adopt an anti conformation to each other. nih.govnih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this compound, several key interactions are expected to define its supramolecular architecture:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the N—H···O hydrogen bond between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule. This interaction typically links molecules into infinite chains or dimers. In many related crystal structures, these hydrogen bonds form chains running along one of the crystallographic axes. nih.govnih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acid (halogen bond donor) and interact with Lewis bases, such as the carbonyl oxygen atom of a neighboring molecule (C—Cl···O=C). This type of interaction is a recognized force in crystal engineering.

The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Investigations of 2 Chloro N 2,3 Dimethylphenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure, which in turn governs the molecule's geometry, stability, and chemical reactivity. For a molecule like 2-chloro-N-(2,3-dimethylphenyl)propanamide, these calculations can reveal intricate details about its bonding, charge distribution, and the nature of its interactions.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) is a widely used method for this purpose, offering a favorable balance between computational cost and accuracy. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations on organic molecules. nih.gov This is typically paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. jst.org.in

Ab initio methods, such as Hartree-Fock (HF), provide an alternative but often more computationally intensive approach. DFT calculations on similar molecules, such as 2-chloro-N-(p-tolyl)propanamide, have been used to determine optimized parameters like bond lengths, bond angles, and dihedral angles, which show good agreement with experimental X-ray diffraction data. jst.org.innih.gov For this compound, a similar computational approach would yield a detailed picture of its molecular geometry.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT-based geometry optimization. Values are representative for similar amide structures.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| N-C (amide) | ~1.35 Å | |

| C-Cl | ~1.79 Å | |

| N-C (aryl) | ~1.42 Å | |

| Bond Angle (°) | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angle (°) | C-C-N-C | ~178° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. semanticscholar.org The energies of the HOMO and LUMO are also used to calculate other important molecular properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,3-dimethylphenyl ring, while the LUMO would likely be distributed across the electron-accepting propanamide moiety, particularly the C=O bond.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values derived from FMO analysis of similar aromatic amides.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | ~ -6.5 eV |

| LUMO Energy (ELUMO) | ~ -0.8 eV |

| Energy Gap (ΔE) | ~ 5.7 eV |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of familiar concepts like Lewis structures, chemical bonds, and lone pairs. researchgate.net This method localizes the electron density into specific bonds and lone pairs, allowing for the investigation of intramolecular interactions. A key aspect of NBO analysis is the study of charge delocalization through hyperconjugative interactions, which are described as donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net

The energetic significance of these interactions is evaluated using second-order perturbation theory. For this compound, significant interactions would be expected, such as the delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(N-C) or π(C=O)). These interactions stabilize the molecule and influence its structure and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are preferred sites for nucleophilic attack. In this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Positive potential would likely be concentrated around the amide hydrogen atom, making it a potential hydrogen bond donor.

Based on the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative measure of various reactivity aspects. jst.org.innih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large energy gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / 2η.

While these global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions identify which specific atoms within the molecule are most likely to be involved in a reaction. They indicate the change in electron density at a given point when the total number of electrons in the molecule changes, highlighting the most electrophilic and nucleophilic sites at an atomic level.

Table 3: Illustrative Global Reactivity Descriptors This table provides representative values for global reactivity descriptors based on the illustrative FMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 |

| Global Softness (S) | 1 / η | 0.35 |

| Electrophilicity Index (ω) | μ² / 2η | 2.34 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could provide valuable insights into its conformational landscape. It would allow for the study of the rotational freedom around the N-C(aryl) and N-C(amide) bonds, revealing the preferred orientations of the phenyl ring relative to the amide plane. Such simulations can also be used to calculate thermodynamic properties like free energies of different conformations, providing a more complete picture of the molecule's stability and dynamic behavior under specific conditions (e.g., at room temperature in an aqueous solution).

In Silico Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) are commonly employed to calculate parameters such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical vibrational analysis is typically performed using DFT calculations, for instance, with the B3LYP functional combined with a basis set like 6-311++G(d,p). jst.org.in These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions. For a molecule like 2-chloro-N-(p-tolyl)propanamide, which is structurally similar to the title compound, vibrational analysis reveals distinct modes for different functional groups. jst.org.in Key vibrational modes include the carbonyl (C=O) stretching, N-H bending, C-Cl stretching, and various vibrations of the aromatic ring. The calculated frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and achieve better agreement with experimental data. jst.org.in

Table 1: Representative Calculated Vibrational Frequencies for a Structurally Similar Compound (2-chloro-N-(p-tolyl)propanamide) Data is illustrative for a related compound and was calculated at the B3LYP/6-311++G(d,p) level. jst.org.in

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | ~3400 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the dimethylphenyl ring. |

| C-H Stretch (Aliphatic) | ~3000-2900 | Stretching of C-H bonds in the methyl and propanamide groups. |

| C=O Stretch | ~1700 | Stretching of the carbonyl double bond in the amide group. |

| N-H Bend / C-N Stretch | ~1550-1500 | Bending of the N-H bond coupled with C-N stretching. |

| C-C Stretch (Aromatic) | ~1600-1450 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |

| C-Cl Stretch | ~750-650 | Stretching of the carbon-chlorine bond. |

Similarly, NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation. For N-phenylpropanamide derivatives, the chemical shift of the amide proton (N-H) is typically observed downfield. The aromatic protons and carbons show distinct shifts depending on their position relative to the amide and methyl substituents. The carbonyl carbon of the amide group is characteristically found at a low field (~170 ppm). jst.org.in

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Predictions are based on typical ranges for similar N-aryl propanamide structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | - | ~172 | The amide carbonyl carbon is significantly deshielded. |

| CH-Cl | ~4.5 - 5.0 | ~55 - 60 | The alpha-carbon and its proton are deshielded by the adjacent chlorine and carbonyl group. |

| CH₃ (propanamide) | ~1.6 - 1.8 | ~18 - 22 | The methyl group on the propanamide chain. |

| Aromatic C-N | - | ~135 - 140 | The aromatic carbon directly bonded to the nitrogen atom. |

| Aromatic C-CH₃ | - | ~130 - 138 | Aromatic carbons bearing methyl groups. |

| Aromatic C-H | ~7.0 - 7.3 | ~125 - 130 | Chemical shifts for the three protons on the dimethylphenyl ring. |

| CH₃ (aromatic) | ~2.2 - 2.4 | ~15 - 20 | The two methyl groups attached to the phenyl ring. |

| N-H | ~8.0 - 9.0 | - | The amide proton chemical shift is sensitive to solvent and hydrogen bonding. |

Theoretical Investigations of Thermodynamic Properties (e.g., Entropy, Enthalpy, Heat Capacity)

The results from vibrational frequency calculations can be further utilized to determine key thermodynamic properties of this compound through the principles of statistical mechanics. Quantum chemistry software can compute properties such as entropy (S), enthalpy (H), and heat capacity (C) based on the vibrational, rotational, and translational partition functions of the molecule in its optimized geometric state. mdpi.com

These theoretical calculations provide a complete thermodynamic profile of the molecule at a given temperature, typically standard temperature and pressure (298.15 K and 1 atm). The total entropy of the molecule is a sum of contributions from electronic, translational, rotational, and vibrational motions. Similarly, the heat capacity at constant volume (Cv) can be calculated, which describes the amount of heat required to raise the temperature of the substance by a certain amount. These in silico predictions are crucial for understanding the stability and reactivity of the compound without the need for experimental calorimetry. nanobioletters.com

Table 3: Illustrative Calculated Thermodynamic Parameters Based on typical DFT (B3LYP/6-311G(d,p)) calculations for similar organic molecules at 298.15 K and 1 atm. mdpi.com

| Thermodynamic Property | Symbol | Typical Calculated Value | Units |

| Total Entropy | S | 450 - 500 | J mol⁻¹ K⁻¹ |

| Heat Capacity (constant volume) | Cv | 180 - 220 | J mol⁻¹ K⁻¹ |

| Zero-point vibrational energy | ZPVE | 450 - 480 | kJ mol⁻¹ |

| Enthalpy | H | 470 - 500 | kJ mol⁻¹ |

Analysis of Intermolecular Interaction Energies (e.g., via Hirshfeld Surface Analysis and Energy Decomposition Methods)

Understanding the non-covalent interactions that govern how molecules recognize each other and pack in the solid state is fundamental in crystal engineering and materials science. For this compound, computational methods like Hirshfeld surface analysis and energy decomposition analysis provide quantitative and visual insights into these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting regions of close contact, which are indicative of intermolecular interactions. nanobioletters.com Red spots on the surface signify strong, close contacts like hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Chloro-acetamide Compound Data is illustrative and based on analyses of structurally related N-aryl amides. nih.govresearchgate.net

| Contact Type | Contribution (%) | Description |

| H···H | 30 - 40% | Represents the largest contribution, typical for organic molecules. |

| Cl···H / H···Cl | 18 - 25% | Highlights the importance of interactions involving the chlorine atom. |

| O···H / H···O | 10 - 20% | Primarily corresponds to N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | 8 - 15% | Relates to C-H···π interactions and general van der Waals forces. |

| C···C | 2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Energy Decomposition Methods

While Hirshfeld analysis visualizes contacts, Energy Decomposition Analysis (EDA) provides a quantitative breakdown of the interaction energy between molecules (or fragments). nih.gov EDA methods partition the total interaction energy (ΔE_int) into physically meaningful components. Common EDA schemes decompose the energy into:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules.

Exchange-Repulsion (ΔE_ex-rep): Also known as Pauli repulsion, this term arises from the quantum mechanical effect of antisymmetrizing the wavefunction, preventing electrons of the same spin from occupying the same space. It is a strongly repulsive term at short distances.

Polarization (ΔE_pol): The attractive energy gain from the distortion of each molecule's electron cloud in response to the electric field of the other.

Dispersion (ΔE_disp): A purely quantum mechanical attractive force arising from correlated electron fluctuations.

Charge Transfer (ΔE_ct): The stabilization energy resulting from the flow of electrons from occupied orbitals of one molecule to the virtual orbitals of another.

By quantifying these terms, EDA can elucidate the fundamental nature of the intermolecular forces holding the crystal together, distinguishing between hydrogen bonds, halogen bonds, and van der Waals interactions. nih.gov

Future Directions and Emerging Research Avenues for 2 Chloro N 2,3 Dimethylphenyl Propanamide

Rational Design and Synthesis of Next-Generation Propanamide Analogues with Tuned Properties

The future of 2-chloro-N-(2,3-dimethylphenyl)propanamide research lies in the deliberate and intelligent design of new analogues with precisely tailored properties. By systematically modifying the core propanamide structure, scientists aim to enhance efficacy, selectivity, and environmental compatibility. This rational design approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to guide the creation of novel molecules.

Key strategies in this area will involve:

Bioisosteric Replacement: Substituting specific atoms or functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Scaffold Hopping: Replacing the central chemical scaffold while maintaining the three-dimensional arrangement of key functional groups to explore new chemical space and intellectual property.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound.

The synthesis of these next-generation propanamides will also see innovation. A focus on developing more efficient, stereoselective, and scalable synthetic routes will be paramount. This includes the exploration of novel catalytic systems and flow chemistry techniques to streamline the production of these tailored molecules.

Application of Advanced Analytical and Imaging Techniques for Real-Time Mechanistic Monitoring

Understanding the intricate details of how this compound and its analogues are formed is crucial for optimizing their synthesis and ensuring their quality. The application of advanced analytical and imaging techniques is set to provide unprecedented insights into the reaction mechanisms in real-time.

Modern analytical techniques are moving beyond simple end-point analysis to provide a dynamic picture of chemical transformations. Some of the key technologies that will shape this area include:

Process Analytical Technology (PAT): The use of in-line and on-line analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, to monitor reaction progress, identify intermediates, and control critical process parameters in real-time.

Mass Spectrometry (MS): Techniques like electrospray ionization-mass spectrometry (ESI-MS) and atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) can be used to identify and quantify reactants, intermediates, and products directly from the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of reaction kinetics and the structural elucidation of transient species without the need for sample extraction.

These techniques will enable a deeper understanding of the reaction kinetics, thermodynamics, and the influence of various parameters on the synthesis of propanamide derivatives, leading to more robust and efficient manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and physicochemical properties of novel propanamide analogues before they are synthesized. nih.govnih.gov This can significantly reduce the time and cost associated with drug and agrochemical discovery.

De Novo Design: Generate novel molecular structures with desired properties using generative AI models. These models can explore a vast chemical space to propose innovative propanamide derivatives that are likely to be active and possess favorable characteristics.

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature and reaction databases to suggest optimal synthetic pathways for new propanamide analogues, accelerating their production. nih.gov

Exploration of Novel Agrochemical or Material Science Applications

While the current applications of propanamide derivatives are primarily in the agrochemical sector, future research will undoubtedly explore their potential in other fields, including material science. The versatile chemical structure of propanamides makes them attractive building blocks for the development of new materials with unique properties.

In agrochemicals, research will continue to focus on developing new herbicides and fungicides with novel modes of action to combat the growing problem of resistance. nih.govnih.govnih.gov The synthesis of novel propanamide derivatives has shown promise in yielding compounds with significant herbicidal and antifungal activity. researchgate.netnih.govorientjchem.org

In material science, propanamides could be investigated for their potential as:

Monomers for Polymers: The amide linkage is a fundamental component of many high-performance polymers. Propanamide derivatives could be used to create new polymers with tailored thermal, mechanical, and optical properties.

Functional Materials: The introduction of specific functional groups onto the propanamide scaffold could lead to materials with applications in areas such as organic electronics, sensors, and smart coatings.

The exploration of these novel applications will require interdisciplinary collaborations between chemists, biologists, and material scientists.

Development and Implementation of Green Chemistry Principles for Sustainable Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of this compound and its future analogues will be guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. consensus.appacs.orgskpharmteco.com

Key green chemistry strategies that will be implemented in propanamide synthesis include:

Catalytic Methods: The use of highly efficient and selective catalysts to replace stoichiometric reagents, thereby reducing waste and improving atom economy. This includes the exploration of biocatalysts, such as enzymes, which can operate under mild conditions. rsc.orgnih.gov

Safer Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents. bohrium.comorientjchem.orgresearchgate.netacs.orgnih.gov Solvent-free reaction conditions are also being explored. semanticscholar.org

Renewable Feedstocks: The use of starting materials derived from renewable resources to reduce the reliance on fossil fuels. instituteofsustainabilitystudies.com

Energy Efficiency: The development of synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. acs.org

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-chloro-N-(2,3-dimethylphenyl)propanamide, and how can reaction yields be optimized?

- Methodology :

- Synthetic Route : React 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux. Purify via recrystallization from ethanol .

- Yield Optimization : Monitor reaction progress using TLC (3:2 toluene-EtOAc). Improve yields by controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and maintaining anhydrous conditions. IR spectroscopy (e.g., characteristic amide C=O stretch at ~1649 cm⁻¹) confirms product formation .

- Data Table :

| Parameter | Value |

|---|---|

| Yield | 66% (typical) |

| Melting Point | 213°C |

| IR Peaks (cm⁻¹) | 3393 (N-H), 1649 (C=O) |

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

- Methodology :

- IR Analysis : Identify amide N-H (~3292–3393 cm⁻¹) and C=O (~1649 cm⁻¹) stretches. Chlorine substituents may show C-Cl stretches at 550–700 cm⁻¹ .

- NMR Analysis : Use ¹H NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–7.2 ppm for substituted phenyl) and methyl groups (δ 2.1–2.3 ppm). ¹³C NMR should display carbonyl resonance at ~168 ppm .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound in soil?

- Methodology :

- Software Tools : Employ QSAR models (EPI Suite) to estimate hydrolysis half-life and soil sorption coefficients (Koc). Molecular dynamics simulations (GROMACS) can model interactions with soil organic matter .

- Experimental Validation : Conduct soil column studies under controlled pH and microbial activity. Analyze degradation products via LC-MS/MS .

- Data Table :

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| Hydrolysis Half-life | 45 days | 50 days |

| Log Koc | 3.2 | 3.1 |

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for structure refinement. Address disorder by partitioning occupancies and using restraints for bond lengths/angles. Validate with R-factor convergence (target R1 < 5%) .

- Case Study : Discrepancies in unit cell parameters may arise from twinning; use PLATON’s TWINABS to deconvolute overlapping reflections .

Q. How can metabolic pathways of this compound in plants be elucidated using isotope labeling?

- Methodology :

- Isotope Tracer : Synthesize ¹⁴C-labeled compound via chlorination of [¹⁴C]-propanamide precursors. Apply to soybean plants hydroponically .

- Metabolite Profiling : Extract plant tissues (root/shoot) and separate metabolites via HPLC. Identify intermediates (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .

- Key Findings : Major metabolites include 2-hydroxy-N-(2,3-dimethylphenyl)propanamide (oxidation) and N-(2,3-dimethylphenyl)propanamide (dechlorination) .

Methodological Considerations

Q. What are best practices for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.